5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a 3-chlorophenyl group, and a 2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the 2-(trifluoromethyl)phenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.
Formation of the carboxamide group: This step involves the reaction of the furan ring with an appropriate amine under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine can be used under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenyl or trifluoromethyl groups.
Scientific Research Applications
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorophenyl group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-N-phenylfuran-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
Uniqueness
5-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both the trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the furan ring makes it a versatile compound for various applications.
Properties
CAS No. |
6273-05-8 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
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